Methyl 6-phenylnicotinate

CAS No.: 4634-13-3

Cat. No.: VC3742535

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4634-13-3 |

|---|---|

| Molecular Formula | C13H11NO2 |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | methyl 6-phenylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-12(14-9-11)10-5-3-2-4-6-10/h2-9H,1H3 |

| Standard InChI Key | DXHZSBAEWGPUKI-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 |

Introduction

Structural Characteristics

Molecular Identity and Structure

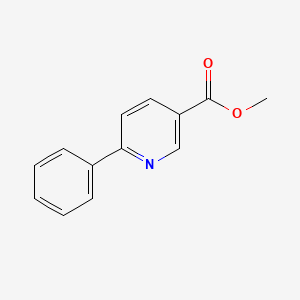

Methyl 6-phenylnicotinate is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . The compound's structure features a pyridine ring with a methyl ester group at the 3-position and a phenyl group attached at the 6-position. This structural arrangement creates a distinct chemical entity with specific reactivity patterns and physical properties. The compound's SMILES notation is COC(=O)C1=CN=C(C=C1)C2=CC=CC=C2, which provides a simplified representation of its molecular structure . Additionally, the compound's InChI notation is InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-12(14-9-11)10-5-3-2-4-6-10/h2-9H,1H3, offering a standardized method for representing its chemical structure .

Identification Parameters

For identification purposes, Methyl 6-phenylnicotinate is associated with several specific parameters. Its CAS registry number is 4634-13-3, which serves as a unique identifier in chemical databases and literature . The compound is also identified by the MDL number MFCD07367320 . The InChIKey DXHZSBAEWGPUKI-UHFFFAOYSA-N provides a fixed-length character representation of the compound that enables easy web searches and database lookups . These identification parameters are crucial for researchers seeking to locate literature, safety data, or commercial sources of this compound for experimental or industrial purposes.

Spectroscopic Characteristics

The predicted collision cross section (CCS) data for Methyl 6-phenylnicotinate provides valuable information for mass spectrometry analysis. This data is particularly useful for the identification and characterization of the compound in complex mixtures. The table below summarizes the predicted CCS values for various adducts of Methyl 6-phenylnicotinate:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 214.08626 | 146.1 |

| [M+Na]+ | 236.06820 | 161.3 |

| [M+NH4]+ | 231.11280 | 154.7 |

| [M+K]+ | 252.04214 | 153.9 |

| [M-H]- | 212.07170 | 150.1 |

| [M+Na-2H]- | 234.05365 | 156.2 |

| [M]+ | 213.07843 | 149.5 |

| [M]- | 213.07953 | 149.5 |

Physical and Chemical Properties

Physical Properties

Methyl 6-phenylnicotinate exhibits distinct physical properties that characterize its behavior under various conditions. The compound has a melting point of 113-114°C when recrystallized from ethyl acetate, indicating its solid state at room temperature . Its boiling point is reported to be 336.2±30.0°C at 760 mmHg, demonstrating its relatively high thermal stability . The density of Methyl 6-phenylnicotinate is approximately 1.147±0.06 g/cm³, which is typical for aromatic compounds with similar structures . In terms of appearance, it is described as a light yellow solid, which provides a visual identification characteristic for laboratory and quality control settings .

Thermodynamic Properties

Several thermodynamic parameters have been determined for Methyl 6-phenylnicotinate, providing insight into its energetic behavior. The enthalpy of vaporization is reported to be 57.9±3.0 kJ/mol, indicating the energy required to convert the compound from its solid state to a gas . This value is consistent with other aromatic compounds containing polar functional groups. The flash point of Methyl 6-phenylnicotinate is documented at 157.1±24.6°C, which is an important safety parameter that indicates the temperature at which the compound can ignite when exposed to an ignition source . The molar refractivity is reported as 60.7±0.3 cm³, which relates to the compound's polarizability and can be useful in predicting various physical and chemical properties .

Applications and Uses

Chemical Synthesis Applications

Methyl 6-phenylnicotinate likely serves as an important intermediate in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications. The presence of both a methyl ester group and a phenyl substituent on the pyridine ring provides multiple sites for further functionalization through various chemical transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to amides, while the phenyl group can undergo electrophilic aromatic substitution reactions. These transformation possibilities make Methyl 6-phenylnicotinate a versatile building block in organic synthesis.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of Methyl 6-phenylnicotinate exist, differing in the substitution pattern on either the pyridine ring or the phenyl group. These include compounds such as Methyl 6-methylnicotinate and Methyl 6-(methyl(phenyl)amino)nicotinate, which were mentioned in the search results . The differences in structure between these compounds, though sometimes subtle, can lead to significant variations in their physical properties, chemical reactivity, and biological activities. For example, the replacement of the phenyl group with a methyl group, as in Methyl 6-methylnicotinate, results in a compound with a lower molecular weight and potentially different solubility characteristics.

Comparative Properties

The table below presents a comparison of key properties between Methyl 6-phenylnicotinate and some of its structural analogues:

| Property | Methyl 6-phenylnicotinate | Methyl 6-methylnicotinate | Ethyl 6-methyl-2-phenylnicotinate |

|---|---|---|---|

| Molecular Formula | C13H11NO2 | C8H9NO2 | C15H15NO2 |

| Molecular Weight | 213.23 g/mol | 151.16 g/mol | 241.28 g/mol |

| Appearance | Light yellow solid | Colorless to amber (liquid) or white to tan or orange (solid) | Not specified |

| Melting Point | 113-114°C | 34°C | Not specified |

| Biological Activity | Not specified | Used as a rubefacient | Potential applications in neurological disorders |

This comparison highlights how structural modifications can affect the physical and potential biological properties of these related compounds . The presence of different substituents or the modification of the ester group can significantly alter the compound's characteristics, potentially leading to diverse applications in chemical synthesis and pharmaceutical research.

Research Gaps and Future Directions

Current Research Limitations

Based on the available search results, there appears to be limited published research specifically focused on Methyl 6-phenylnicotinate. The information available primarily covers basic structural and physical properties, with minimal data on biological activities, detailed synthetic routes, or comprehensive structure-activity relationships. This research gap presents an opportunity for further investigation into this compound's potential applications and properties. Additionally, the lack of detailed spectroscopic data (NMR, IR, UV-Vis) in the search results suggests that comprehensive characterization studies might be beneficial for researchers working with this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume